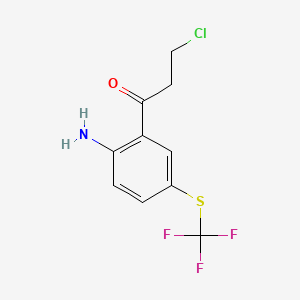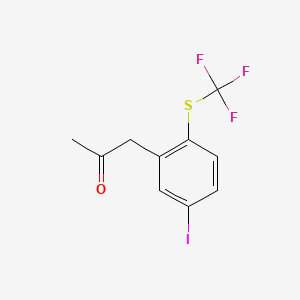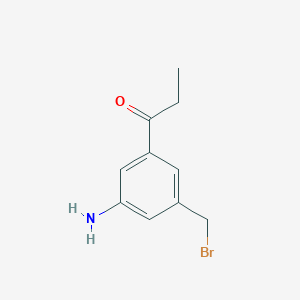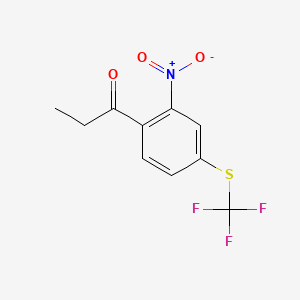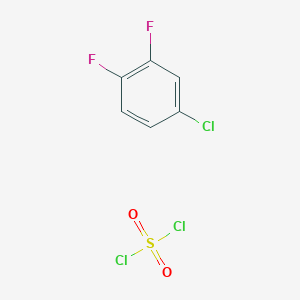
2-Chloro-4,5-difluorobenzen sulphonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,5-difluorobenzen sulphonyl chloride typically involves the chlorination and fluorination of benzene derivatives. The reaction conditions often require the presence of a sulfonyl chloride group to achieve the desired product. Specific details on the synthetic routes and reaction conditions are proprietary to industrial manufacturers and are not widely disclosed in public literature.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes that ensure high yield and purity. These methods are optimized for cost-effectiveness and efficiency, often utilizing advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,5-difluorobenzen sulphonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: Commonly reacts with nucleophiles to form sulfonamide derivatives.
Oxidation and Reduction Reactions: Can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Such as amines, which react with the sulfonyl chloride group to form sulfonamides.
Oxidizing Agents: Used in oxidation reactions to modify the compound’s structure.
Major Products Formed
The primary products formed from these reactions are sulfonamide derivatives, which are essential in pharmaceutical applications.
Scientific Research Applications
2-Chloro-4,5-difluorobenzen sulphonyl chloride is extensively used in scientific research across various fields:
Chemistry: As a reagent in organic synthesis.
Biology: In the study of enzyme inhibitors and protein interactions.
Medicine: For the development of sulfonamide drugs used to treat bacterial infections.
Industry: In the production of advanced materials and chemicals.
Mechanism of Action
The compound exerts its effects primarily through the sulfonyl chloride group, which can react with nucleophiles to form stable sulfonamide bonds. These reactions are crucial in the inhibition of bacterial enzymes, making the compound valuable in antibiotic development.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluorobenzenesulphonyl chloride
- 2-Chloro-4,5-difluorobenzenesulfonyl chloride
Uniqueness
2-Chloro-4,5-difluorobenzen sulphonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized sulfonamide drugs.
Properties
Molecular Formula |
C6H3Cl3F2O2S |
|---|---|
Molecular Weight |
283.5 g/mol |
IUPAC Name |
4-chloro-1,2-difluorobenzene;sulfuryl dichloride |
InChI |
InChI=1S/C6H3ClF2.Cl2O2S/c7-4-1-2-5(8)6(9)3-4;1-5(2,3)4/h1-3H; |
InChI Key |
HSXHZXZDHQZXBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)F.O=S(=O)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



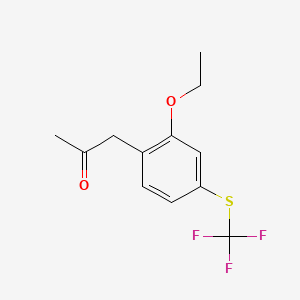
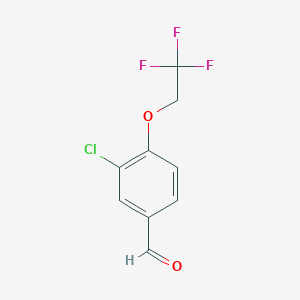
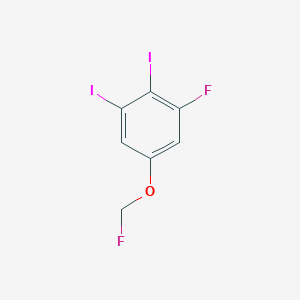
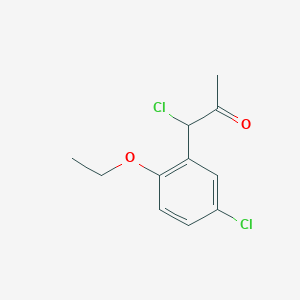
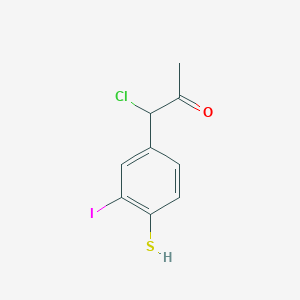
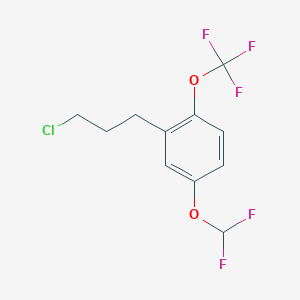
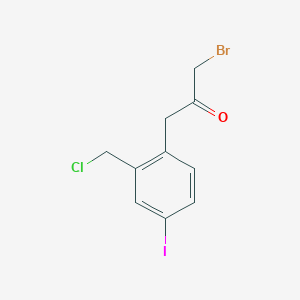
![but-2-enedioic acid;N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]-4-(dimethylamino)butanamide](/img/structure/B14055481.png)
